4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline
Description
This compound features a phosphoryl group (P=O) substituted with a tert-butylamino moiety and a 5-methyl-2-(propan-2-yl)cyclohexyloxy group.
Properties
IUPAC Name |
4-[(tert-butylamino)-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N2O2P/c1-16(2)20-14-9-17(3)15-21(20)26-27(25,23-22(4,5)6)19-12-10-18(11-13-19)24(7)8/h10-13,16-17,20-21H,9,14-15H2,1-8H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRZNBVSDQKTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)NC(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline involves multiple steps, starting with the preparation of tert-butylamine. Tert-butylamine can be synthesized through the direct amination of isobutylene using zeolite catalysts . The compound is then further reacted with other intermediates to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of zeolite catalysts and other advanced techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that phosphoramidate derivatives can exhibit significant anticancer properties. For instance, a study described the synthesis of various phosphoramidates and their evaluation against cancer cell lines. The compound exhibited IC50 values in the low micromolar range, demonstrating promising anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Enzyme Inhibition
Phosphoramidates are also explored as enzyme inhibitors. The compound's structure suggests potential inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammatory processes. In silico docking studies have indicated that modifications to the phosphoramidate structure could enhance binding affinity to target enzymes, making it a candidate for anti-inflammatory drug development .
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer chemistry as a monomer or additive. Its ability to form cross-linked structures may lead to materials with enhanced thermal stability and mechanical properties. Preliminary studies have shown that incorporating phosphoramidate into polymer matrices can improve their performance in various applications, including coatings and adhesives.
Case Studies
Mechanism of Action
The mechanism of action of 4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Key Differences
A comparative analysis of structurally related compounds is presented below, focusing on functional groups, substituents, and physicochemical implications.
Biological Activity
The compound 4-[(tert-butylamino)({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a phosphoryl group, a dimethylaniline moiety, and a tert-butylamino group, which may contribute to its biological properties.
- Phosphorylation Activity : The phosphoryl group in the compound is likely to interact with various biological substrates, potentially modulating enzyme activities through phosphorylation. This mechanism is critical in signal transduction pathways and can affect cellular responses.
- Receptor Interactions : The presence of the tert-butylamino group suggests potential interactions with neurotransmitter receptors or other membrane-bound proteins, influencing cellular signaling and physiological responses.
- Antioxidant Properties : Compounds with similar structures have been noted for their antioxidant capabilities, which can protect cells from oxidative stress and damage.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, a related compound demonstrated the ability to inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest in various cancer cell lines .
Neuroprotective Effects
Research has suggested that the compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce neuronal cell death and improve cognitive function . This effect is attributed to its ability to modulate neurotransmitter levels and reduce inflammation in neural tissues.
Case Studies
- Study on Cell Proliferation : A study investigated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
- Neuroprotection in Animal Models : In a rodent model of traumatic brain injury, administration of the compound led to improved behavioral outcomes and reduced markers of oxidative stress compared to control groups .
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary toxicity studies indicate that the compound exhibits low acute toxicity; however, long-term effects remain to be fully characterized .
| Parameter | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Mutagenicity | Negative (Ames test) |
| Reproductive Toxicity | Not assessed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 4-[(tert-butylamino)(cyclohexyloxy)phosphoryl]-N,N-dimethylaniline, and how do reaction conditions influence yield?
- Methodology : The compound’s phosphoramidate backbone suggests using a two-step approach: (1) phosphorylation of the cyclohexanol derivative with a chlorophosphate intermediate, followed by (2) aminolysis with tert-butylamine. Evidence from analogous phosphonamidate syntheses (e.g., reacting phosphinates with amines under anhydrous conditions ) supports this route. Solvent choice (e.g., methyl tert-butyl ether for workup ) and temperature control (60–80°C) are critical to avoid side reactions like hydrolysis. Yields typically range from 70–85% under optimized conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
